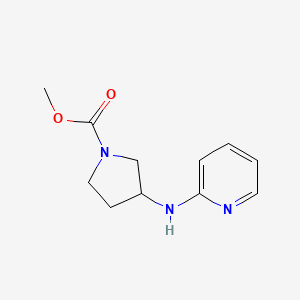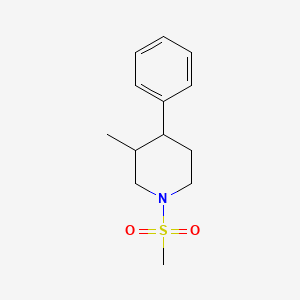
2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine, also known as PMSF, is a commonly used protease inhibitor in biochemical research. It is a small molecule that irreversibly inhibits serine proteases, which are enzymes that break down proteins. PMSF is used in a variety of applications, including protein purification, enzyme assays, and cell lysis.
Aplicaciones Científicas De Investigación
2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine is widely used in biochemical research as a protease inhibitor. It is commonly used to inhibit serine proteases such as trypsin, chymotrypsin, and thrombin. 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine is also used in a variety of applications, including protein purification, enzyme assays, and cell lysis. In protein purification, 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine is added to the buffer to prevent proteolytic degradation of the protein of interest. In enzyme assays, 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine is used to inhibit endogenous proteases that may interfere with the assay. In cell lysis, 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine is added to the lysis buffer to prevent proteolysis of the cellular proteins.
Mecanismo De Acción
2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine irreversibly inhibits serine proteases by forming a covalent bond with the active site serine residue. The sulfone group of 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine reacts with the hydroxyl group of the serine residue, forming a stable complex that prevents the protease from functioning. 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine is highly specific for serine proteases and does not inhibit other classes of proteases.
Biochemical and Physiological Effects:
2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine has no known physiological effects in humans, as it is not used as a drug. However, 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine can have biochemical effects on cells and tissues. 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine can inhibit proteases that are involved in cellular processes such as apoptosis, blood coagulation, and inflammation. 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine can also affect the activity of enzymes involved in lipid metabolism and signal transduction pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine has several advantages as a protease inhibitor. It is highly specific for serine proteases and does not inhibit other classes of proteases. 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine is also relatively stable and can be stored for long periods of time. However, 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine has some limitations in lab experiments. It is not effective against all serine proteases, and some proteases may be resistant to 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine. 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine can also be inactivated by some detergents and reducing agents, which can interfere with its inhibitory activity.
Direcciones Futuras
There are many future directions for 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine research. One area of research is the development of new protease inhibitors that are more effective and specific than 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine. Another area of research is the identification of new serine proteases that are involved in cellular processes and diseases. 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine can also be used as a tool to study the role of proteases in cellular processes such as apoptosis and inflammation. Finally, 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine can be used in drug discovery to identify new compounds that inhibit serine proteases involved in diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine is a widely used protease inhibitor in biochemical research. It is highly specific for serine proteases and has many applications in protein purification, enzyme assays, and cell lysis. 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine irreversibly inhibits serine proteases by forming a covalent bond with the active site serine residue. 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine has no known physiological effects in humans, but can have biochemical effects on cells and tissues. 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine has several advantages as a protease inhibitor, but also has some limitations in lab experiments. There are many future directions for 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine research, including the development of new protease inhibitors and the identification of new serine proteases involved in diseases.
Métodos De Síntesis
2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine can be synthesized through a multistep process that involves the reaction of pyridine with morpholine, followed by the addition of isopropyl iodide and sulfuryl chloride. The resulting compound is then treated with sodium hydroxide to form 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine. The synthesis of 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine is relatively straightforward, and the compound is readily available from chemical suppliers.
Propiedades
IUPAC Name |
2-propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S2/c1-10(2)12-9-14(6-7-17-12)18(15,16)11-4-3-5-13-8-11/h3-5,8,10,12H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIIPDJHKIQXTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCS1)S(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591902.png)
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591910.png)
![2-[1-(4-Chloro-3,5-dimethylphenoxy)ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7591918.png)
![2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B7591925.png)
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-methylbenzimidazol-2-one](/img/structure/B7591930.png)


![N-[2-(3,4-difluorophenyl)propyl]methanesulfonamide](/img/structure/B7591946.png)
![N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide](/img/structure/B7591950.png)

![[1-Methyl-2-(pyridin-2-ylamino)cyclopentyl]methanol](/img/structure/B7591966.png)


![N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide](/img/structure/B7592015.png)